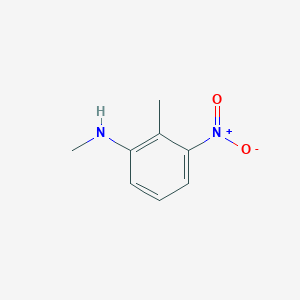

N,2-dimethyl-3-nitroaniline

CAS No.: 848480-17-1

Cat. No.: VC8299247

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848480-17-1 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | N,2-dimethyl-3-nitroaniline |

| Standard InChI | InChI=1S/C8H10N2O2/c1-6-7(9-2)4-3-5-8(6)10(11)12/h3-5,9H,1-2H3 |

| Standard InChI Key | ACASHMOCWAHWMO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])NC |

| Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])NC |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The benzene ring in N,2-dimethyl-3-nitroaniline adopts a planar geometry, with substituents influencing electronic distribution and reactivity:

| Position | Substituent | Electronic Effect |

|---|---|---|

| 1 | N-methylamino | Strongly activating (via -NHCH₃) |

| 2 | Methyl (-CH₃) | Weakly activating (hyperconjugation) |

| 3 | Nitro (-NO₂) | Strongly deactivating (meta-directing) |

The nitro group’s electron-withdrawing nature reduces the ring’s electron density, making electrophilic substitution reactions less favorable at ortho/para positions relative to the nitro group. Conversely, the N-methylamino group donates electrons through resonance, creating regions of increased electron density .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N,2-dimethyl-3-nitroaniline likely involves sequential functionalization of aniline derivatives. A plausible pathway includes:

-

Methylation of 2-methylaniline:

Reacting 2-methylaniline with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields N,2-dimethylaniline . -

Nitration:

Introducing a nitro group at the meta position via mixed acid (HNO₃/H₂SO₄) nitration. The N-methylamino group directs incoming electrophiles to the para position, but steric effects from the adjacent methyl group may favor meta substitution .

This method mirrors the synthesis of N,N-dimethyl-3-nitroaniline, where nitration of N,N-dimethylaniline under controlled conditions (0–5°C) achieves ~70% yield .

Challenges in Optimization

-

Regioselectivity: Competing directing effects of the N-methylamino and methyl groups may lead to isomer formation.

-

Side reactions: Over-nitration or oxidation of the amino group necessitates precise temperature control .

Physical and Chemical Properties

Thermodynamic Parameters

Data for N,2-dimethyl-3-nitroaniline are sparse, but analogous compounds provide benchmarks:

The compound’s low water solubility aligns with its hydrophobic aromatic core, while moderate melting points suggest weak intermolecular forces .

Reactivity and Stability

-

Thermal stability: Decomposes above 200°C, releasing nitrogen oxides .

-

Photoreactivity: Nitro groups may undergo reduction to amines under UV light .

-

Acid-base behavior: The N-methylamino group (pKa ~2.7) can protonate in acidic media, enhancing water solubility temporarily .

Applications and Industrial Relevance

Dye and Pigment Intermediates

Nitroanilines are precursors to azo dyes, where the nitro group is reduced to an amine before diazotization. For example, coupling N,2-dimethyl-3-nitroaniline with phenols could yield yellow-to-orange dyes for textiles .

Pharmaceutical Synthesis

The nitro group’s bioisosteric properties make it valuable in drug design. Derivatives of N,2-dimethyl-3-nitroaniline may serve as intermediates in antibiotics or antiparasitics, though specific applications remain unexplored .

Agrochemical Development

Nitro-substituted anilines are leveraged in herbicides and fungicides. The methyl groups in N,2-dimethyl-3-nitroaniline could enhance lipid solubility, improving membrane permeability in target organisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume